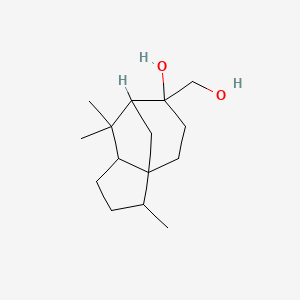

![molecular formula C48H93NO10 B1162676 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide CAS No. 606125-07-9](/img/structure/B1162676.png)

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Momor-cerebroside I is a natural product found in Capsicum annuum with data available.

Applications De Recherche Scientifique

Identification and Characterization : Momor-cerebroside I was identified as a major component of cerebroside molecular species isolated from the pulp of Euphoria longana (Longan Arillus), along with other cerebrosides. These cerebrosides, including Momor-cerebroside I, were found to be mixtures of geometrical isomers of sphingosine-type or phytosphingosine-type glucocerebrosides possessing 2-hydroxy fatty acids. The structures of these cerebrosides were determined based on chemical and spectroscopic evidence (Ryu, Kim, & Kang, 2003).

Biological Interactions : Studies have shown that cerebrosides, including Momor-cerebroside I, can bind to specific substances in the brain. For instance, cerebrosides were demonstrated to bind narcotics like etorphine and naloxone with high affinity. This suggests similarities between cerebroside sulfate and a purified opiate receptor from mouse brain, indicating potential interactions with brain receptors (Loh, Cho, Wu, & Way, 1974).

Agricultural Applications : Cerebrosides, including variants like Momor-cerebroside I, have been studied for their role in plant pathology. They have been found to function as elicitors, triggering defense responses in plants against diseases. For example, cerebroside elicitors, including cerebroside A, B, and C, have been observed to confer resistance to Fusarium disease in various plant species. These cerebrosides activate defense mechanisms in plants, suggesting their potential use as biologically derived control agents (Umemura et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as flavonoids, have been found to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.

Analyse Biochimique

Biochemical Properties

Momor-cerebroside I is involved in several biochemical reactions, primarily due to its structure as a glycosphingolipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glucocerebrosidase, an enzyme responsible for the hydrolysis of glucocerebrosides into glucose and ceramide . This interaction is crucial for maintaining the balance of sphingolipids in the cell membrane. Additionally, Momor-cerebroside I interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

Momor-cerebroside I affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Momor-cerebroside I can modulate the activity of protein kinase C, a key enzyme in signal transduction pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Momor-cerebroside I impacts cellular metabolism by altering the balance of sphingolipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of Momor-cerebroside I involves its binding interactions with various biomolecules. It binds to glucocerebrosidase, facilitating the hydrolysis of glucocerebrosides . This binding interaction is essential for the regulation of sphingolipid metabolism. Additionally, Momor-cerebroside I can inhibit or activate specific enzymes, leading to changes in cellular processes. For example, its interaction with protein kinase C can result in the activation of downstream signaling pathways, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Momor-cerebroside I can change over time. Studies have shown that Momor-cerebroside I is relatively stable under standard storage conditions, but it can degrade over extended periods . This degradation can affect its efficacy in biochemical assays and cellular studies. Long-term exposure to Momor-cerebroside I has been observed to influence cellular functions, including alterations in cell signaling and metabolism . These temporal effects highlight the importance of considering the stability and degradation of Momor-cerebroside I in experimental designs.

Dosage Effects in Animal Models

The effects of Momor-cerebroside I vary with different dosages in animal models. At low doses, Momor-cerebroside I has been shown to have beneficial effects on cellular functions, such as enhancing cell signaling and metabolism . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and induction of apoptosis . These dosage-dependent effects underscore the importance of optimizing the dosage of Momor-cerebroside I in therapeutic applications.

Metabolic Pathways

Momor-cerebroside I is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It interacts with enzymes such as glucocerebrosidase, which hydrolyzes glucocerebrosides into glucose and ceramide . This interaction is crucial for maintaining the balance of sphingolipids in the cell membrane. Additionally, Momor-cerebroside I can influence metabolic flux and metabolite levels, affecting cellular functions and responses .

Transport and Distribution

Within cells and tissues, Momor-cerebroside I is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, including the cell membrane and intracellular organelles . The distribution of Momor-cerebroside I can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

Momor-cerebroside I is localized to specific subcellular compartments, including the cell membrane and intracellular organelles. This localization is mediated by targeting signals and post-translational modifications that direct Momor-cerebroside I to its functional sites . The subcellular localization of Momor-cerebroside I is essential for its activity and function, influencing cellular processes such as signaling, metabolism, and membrane stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Momor-cerebroside I involves the coupling of a fatty acid to a sphingosine backbone, followed by the addition of a glucose moiety to form the final compound.", "Starting Materials": ["Palmitic acid", "Sphingosine", "Glucose"], "Reaction": [ "Step 1: Activation of palmitic acid with DCC and DMAP", "Step 2: Coupling of activated palmitic acid to sphingosine backbone with EDC and HOBt", "Step 3: Protection of hydroxyl group on glucose with TBDMS", "Step 4: Activation of glucose with TMSOTf", "Step 5: Addition of activated glucose to sphingolipid with BF3•Et2O", "Step 6: Deprotection of TBDMS group with TBAF", "Step 7: Purification of Momor-cerebroside I by column chromatography" ] } | |

Numéro CAS |

606125-07-9 |

Formule moléculaire |

C48H93NO10 |

Poids moléculaire |

844.3 g/mol |

Nom IUPAC |

(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |

InChI |

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |

Clé InChI |

QZNIVVAKPLIDJX-BSLJDOEJSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |

Apparence |

Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.